molecular formula C8H8BrClO B8364072 [2-(Bromomethyl)-3-chlorophenyl]methanol

[2-(Bromomethyl)-3-chlorophenyl]methanol

Cat. No. B8364072
M. Wt: 235.50 g/mol
InChI Key: RBPXWQFAGCSQAC-UHFFFAOYSA-N
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Description

[2-(Bromomethyl)-3-chlorophenyl]methanol is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(Bromomethyl)-3-chlorophenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Bromomethyl)-3-chlorophenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-(Bromomethyl)-3-chlorophenyl]methanol

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

[2-(bromomethyl)-3-chlorophenyl]methanol

InChI

InChI=1S/C8H8BrClO/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,11H,4-5H2

InChI Key

RBPXWQFAGCSQAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dichloromethane (10 ml) was added to methyl 2-(bromomethyl)-3-chlorobenzoate obtained in Example 10c (500 mg, 1.9 mmol), a 1.04 M diisobutylaluminum hydride/n-hexane solution (4.57 ml, 4.75 mmol) was added at −78° C., followed by stirring for one hour under a nitrogen atmosphere. A saturated aqueous Rochelle salt solution and tert-butyl methyl ether were added, followed by extraction with tert-butyl methyl ether. The organic layer was washed with brine, dried over magnesium sulfate and then allowed to pass through a silica gel pad. The eluate was concentrated to give the title compound (440 mg, yield 98.3%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
diisobutylaluminum hydride n-hexane
Quantity
4.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98.3%

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